Methyl(cyclopentyl-propyl)amine

Organic Synthesis Medicinal Chemistry Building Block

Methyl(cyclopentyl-propyl)amine is an organic compound with the molecular formula C₉H₁₉N and an average molecular mass of 141.26 g/mol. It is a tertiary amine, characterized by a nitrogen atom bonded to a methyl group, a propyl group, and a cyclopentyl group.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
Cat. No. B12279454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(cyclopentyl-propyl)amine
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCNCCCC1CCCC1
InChIInChI=1S/C9H19N/c1-10-8-4-7-9-5-2-3-6-9/h9-10H,2-8H2,1H3
InChIKeyXQXPWKNEZKBRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(cyclopentyl-propyl)amine for Research: A C9H19N Tertiary Amine Building Block Profile


Methyl(cyclopentyl-propyl)amine is an organic compound with the molecular formula C₉H₁₉N and an average molecular mass of 141.26 g/mol . It is a tertiary amine, characterized by a nitrogen atom bonded to a methyl group, a propyl group, and a cyclopentyl group . The structure incorporates a five-membered cycloalkane ring, a motif recognized in medicinal chemistry for its ability to create a significant inductive effect and optimally fill hydrophobic pockets within enzyme active sites . This compound, also known as N-methyl-N-propylcyclopentanamine , is primarily utilized as a versatile building block or synthon in organic synthesis and early-stage drug discovery research .

Why Methyl(cyclopentyl-propyl)amine Cannot Be Substituted with Other C9H19N Amines in Research


Researchers procuring a C₉H₁₉N amine for a specific synthesis or SAR study face a critical choice among structural isomers and functional analogs. Methyl(cyclopentyl-propyl)amine, cyclopentamine (a known pharmaceutical vasoconstrictor) [1], and N-(cyclopentylmethyl)propan-1-amine all share the identical molecular formula (C₉H₁₉N) and molecular mass (141.25 Da) but differ fundamentally in their connectivity and amine class [2]. Substituting one for another is not scientifically viable, as differences in the nitrogen substitution pattern (tertiary vs. secondary), alkyl chain placement, and overall molecular shape dictate the compound's physicochemical properties, reactivity profile, and the three-dimensional orientation of pharmacophoric elements in any derived ligand . The specific geometry and electronic environment conferred by the N-methyl-N-propyl substitution on the cyclopentane framework directly impact how the molecule engages with biological targets or serves as a synthetic intermediate, making accurate procurement essential for reproducible results .

Quantitative Differentiators for Methyl(cyclopentyl-propyl)amine: A Comparative Evidence Guide


Tertiary Amine Classification vs. Secondary Amine Analogs in Synthesis

Methyl(cyclopentyl-propyl)amine is unequivocally a tertiary amine, with the nitrogen atom bonded to three distinct carbon groups: methyl, propyl, and cyclopentyl . This contrasts directly with structurally similar C9H19N isomers such as N-(cyclopentylmethyl)propan-1-amine and cyclopentamine, which are secondary amines and thus possess a reactive N-H bond [1][2]. The absence of an N-H bond in methyl(cyclopentyl-propyl)amine fundamentally alters its nucleophilicity and precludes certain reaction pathways, such as direct acylation or sulfonamide formation, that are possible with secondary amines [2]. This distinction is critical for reaction planning and intermediate stability.

Organic Synthesis Medicinal Chemistry Building Block

Molecular Shape and Connectivity vs. Isomeric C9H19N Analogs

The compound features a distinct connectivity where both methyl and propyl groups are directly bonded to the amine nitrogen, which is itself bonded to a cyclopentane ring . In contrast, the secondary amine N-(cyclopentylmethyl)propan-1-amine positions the propyl group on the nitrogen but the cyclopentane ring is separated by a methylene (-CH2-) spacer [1]. The vasoconstrictor drug cyclopentamine (1-cyclopentyl-N-methylpropan-2-amine) has a different carbon backbone altogether, with the nitrogen located within the alkyl chain [2]. This difference in connectivity, despite an identical molecular formula (C9H19N) and nearly identical molecular mass (141.25 Da) , results in unique spatial arrangements and electronic distributions.

SAR Drug Design Chemical Biology

Physicochemical Properties: Density and Boiling Point vs. Cyclopentamine

The physicochemical properties of methyl(cyclopentyl-propyl)amine are distinct from its isomer cyclopentamine. The target compound has a predicted density of 0.8±0.1 g/cm³ and a predicted boiling point of 185.9±8.0 °C at 760 mmHg, with an associated enthalpy of vaporization of 42.2±3.0 kJ/mol . In comparison, cyclopentamine exhibits a boiling point of 175 °C at 760 mmHg [1]. This difference in boiling point is a direct consequence of their distinct molecular connectivity and intermolecular forces. The presence of a reactive N-H bond in cyclopentamine (secondary amine) allows for stronger intermolecular hydrogen bonding, whereas the tertiary amine structure of methyl(cyclopentyl-propyl)amine precludes such interactions .

Physicochemical Properties Process Chemistry Formulation

Zero Hydrogen Bond Donors vs. Secondary Amine Analogs

Methyl(cyclopentyl-propyl)amine possesses zero hydrogen bond donors (HBD) . This property distinguishes it from its secondary amine analogs, such as N-propylcyclopentanamine and N-(cyclopentylmethyl)propan-1-amine, both of which have a reactive N-H group and thus have a hydrogen bond donor count of one [1][2]. The absence of hydrogen bond donor capacity is a key physicochemical parameter in drug design, as reducing the number of HBDs is a common strategy to improve a molecule's permeability across biological membranes and to enhance its metabolic stability .

ADME Medicinal Chemistry Lipophilicity

Validated Application Scenarios for Methyl(cyclopentyl-propyl)amine in Scientific Research


Synthesis of Novel Chemical Entities with Enhanced Membrane Permeability

Methyl(cyclopentyl-propyl)amine is an ideal building block for medicinal chemists designing molecules intended to cross biological membranes. Its tertiary amine structure provides zero hydrogen bond donors , a property associated with improved passive permeability compared to secondary amine analogs. Researchers can utilize it to create amide bonds or as a lipophilic scaffold, leveraging its cyclopentyl and propyl groups to favorably modulate the lipophilicity and three-dimensional shape of candidate molecules. This is supported by the established understanding that reducing hydrogen bond donor count is a key tactic for improving oral bioavailability .

Structure-Activity Relationship (SAR) Studies of Cyclopentyl Amine Series

For projects exploring the biological activity of cyclopentyl-containing amines, methyl(cyclopentyl-propyl)amine offers a unique point on the SAR landscape. Its distinct connectivity, where the nitrogen is directly bonded to the ring and two different alkyl chains, provides a specific three-dimensional orientation and electronic environment not found in isomers like cyclopentamine or N-(cyclopentylmethyl)propan-1-amine [1]. Procuring this specific isomer allows researchers to systematically probe how the spatial arrangement of the cyclopentane, methyl, and propyl groups affects target binding, selectivity, and overall pharmacological profile .

Organic Synthesis Requiring a Non-Nucleophilic, Hindered Amine

In complex synthetic sequences, the need for a basic, non-nucleophilic amine is common. Methyl(cyclopentyl-propyl)amine, as a tertiary amine with no N-H bond, is less prone to unwanted nucleophilic side reactions than its secondary amine counterparts . The presence of the cyclopentyl ring and the propyl chain also introduces steric bulk around the nitrogen atom, further attenuating its nucleophilicity. This combination of properties makes it a suitable reagent or additive in reactions where a base is needed to scavenge protons or neutralize acids, but a strong nucleophile would compromise the reaction outcome .

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